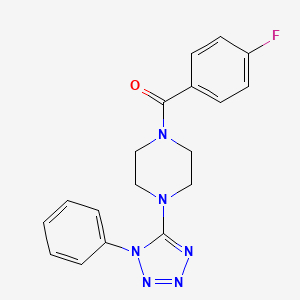

1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Description

BenchChem offers high-quality 1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O/c19-15-8-6-14(7-9-15)17(26)23-10-12-24(13-11-23)18-20-21-22-25(18)16-4-2-1-3-5-16/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTBMOFCZSSTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a tyrosinase inhibitor and its implications in treating hyperpigmentation disorders.

Chemical Structure and Properties

- Molecular Formula : C18H17FN6O

- Molecular Weight : 352.373 g/mol

- Purity : Typically around 95%.

The compound exhibits significant inhibitory activity against tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for treating conditions like hyperpigmentation. The 4-fluorobenzylpiperazine moiety is identified as a key pharmacophoric feature that facilitates this inhibition .

Tyrosinase Inhibition Studies

A series of studies evaluated the inhibitory effects of various derivatives of piperazine compounds on tyrosinase derived from Agaricus bisporus (AbTYR). The results demonstrated that:

- Compound 26 (a derivative) exhibited an IC50 value of 0.18 μM , making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM)【4】.

- The binding analysis suggests that these compounds occupy the active site of TYR, preventing substrate binding and thus inhibiting enzyme activity【2】【4】.

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells showed that compound 26 not only inhibited tyrosinase but also exerted antimelanogenic effects without inducing cytotoxicity【2】【4】. This dual action underscores its potential therapeutic applications.

Data Table: Inhibitory Activity of Selected Compounds

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 26 | 0.18 | Most potent inhibitor; no cytotoxicity observed |

| Kojic Acid | 17.76 | Reference compound for comparison |

| Compound 9 | 40.43 | Least effective; steric hindrance noted |

Case Studies

In one study, the design and synthesis of new small molecules based on the piperazine framework were reported. These compounds were tested for their inhibitory effects on tyrosinase, highlighting the importance of structural modifications to enhance biological activity【3】【4】.

Docking Studies

Molecular docking simulations indicated that the fluorobenzyl moiety effectively occupies the conserved region in human TYR, suggesting a similar mechanism of action as observed in AbTYR【2】【4】.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole and piperazine exhibit notable antimicrobial properties. The presence of the tetrazole moiety enhances the interaction with microbial targets, leading to increased effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that this compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and mitochondrial dysfunction.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of similar compounds on A-549 lung carcinoma cells, it was found that several derivatives exhibited significant anticancer activity. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or basic conditions due to the labile amide bond and tetrazole ring:

-

Amide Hydrolysis :

The 4-fluorobenzoyl group is susceptible to hydrolysis, forming 4-fluorobenzoic acid and piperazine derivatives. This reaction is pH-dependent and accelerated in biological systems . -

Tetrazole Ring Stability :

The tetrazole ring is stable under physiological conditions but may degrade under prolonged UV exposure or strong oxidizing agents .

Nucleophilic Substitution

The electron-deficient fluorobenzoyl group participates in nucleophilic aromatic substitution (NAS) reactions:

-

Fluorine Displacement :

The para-fluorine atom can be replaced by nucleophiles (e.g., amines, alkoxides) under high-temperature conditions, forming derivatives with modified biological activity .

Redox Reactions

The tetrazole moiety exhibits redox activity:

-

Oxidation :

The tetrazole ring can oxidize to form triazoles or release nitrogen gas under strong oxidizing conditions (e.g., H₂O₂, KMnO₄) . -

Reduction :

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the tetrazole to an amine derivative, altering its pharmacological profile .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via:

-

Receptor Binding :

The tetrazole and fluorobenzoyl groups facilitate hydrogen bonding and hydrophobic interactions with enzymes or receptors, as seen in cytotoxic studies against cancer cell lines (e.g., IC₅₀ values in the μM range) . -

Metabolic Pathways :

Hepatic metabolism involves cytochrome P450-mediated oxidation of the piperazine ring, producing hydroxylated metabolites .

Q & A

Q. What are the critical steps in synthesizing 1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine?

The synthesis typically involves two key stages:

Nucleophilic substitution : Reacting 1-(4-fluorobenzoyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base to introduce the alkyne moiety .

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-phenyl-1H-tetrazol-5-yl azide derivatives. Conditions include CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.), and a H₂O:DCM (1:2) solvent system to form the tetrazole-piperazine linkage .

Optimization tips : Monitor reaction progress via TLC (hexane:ethyl acetate gradients) and purify intermediates via silica gel chromatography.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the tetrazole ring (¹H/¹³C NMR) and piperazine backbone integrity .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) .

- X-ray crystallography : Resolve stereochemical ambiguities; CCDC databases (e.g., CCDC-1990392) provide reference data for structural validation .

- HPLC : Assess purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers screen this compound for biological activity?

- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and validate results with molecular docking studies targeting kinases or carbonic anhydrases .

- Enzyme inhibition : Use fluorometric assays for carbonic anhydrase I/II (hCA I/II) inhibition, comparing IC₅₀ values to reference inhibitors like acetazolamide .

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (CLSI guidelines) .

Advanced Research Challenges

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Fluorobenzoyl modifications : Replace the 4-fluoro group with Cl or NO₂ to enhance electron-withdrawing effects and improve target binding .

- Tetrazole substitutions : Introduce methyl or phenyl groups at the tetrazole N1-position to modulate lipophilicity and metabolic stability .

- Piperazine ring flexibility : Compare activity of piperazine vs. homopiperazine analogs to assess conformational preferences .

Data-driven example : Derivatives with 4-chlorobenzoyl groups showed 2.3-fold higher hCA II inhibition than the parent compound .

Q. How to resolve contradictions in reported biological data for similar piperazine-tetrazole hybrids?

- Cross-validate assays : Replicate studies using standardized protocols (e.g., same cell lines, incubation times) .

- Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted azides) may skew results .

- Target engagement assays : Employ thermal shift or SPR to directly measure binding affinities, reducing false positives from off-target effects .

Q. What strategies improve solubility and bioavailability of this hydrophobic compound?

- Co-solvent systems : Use DMSO:PEG-400 (1:9) for in vitro assays to enhance dissolution .

- Prodrug design : Introduce phosphate or acetyl groups at the piperazine N4-position for pH-dependent release in vivo .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance cellular uptake .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.